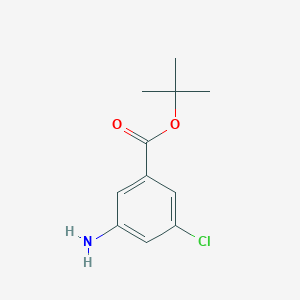

tert-Butyl 3-amino-5-chlorobenzoate

Description

tert-Butyl 3-amino-5-chlorobenzoate is a benzoate ester derivative featuring a tert-butyl ester group, an amino (-NH₂) substituent at the 3-position, and a chlorine atom at the 5-position of the aromatic ring. The tert-butyl group enhances steric bulk and lipophilicity, while the amino and chloro substituents contribute to electronic effects and hydrogen-bonding interactions, making it a versatile intermediate .

Properties

IUPAC Name |

tert-butyl 3-amino-5-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVQKMNKJUHUBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 3-amino-5-chlorobenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-amino-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct alkylation of 3-amino-5-chlorobenzoic acid with tert-butyl chloride in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-chlorobenzoate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides, thiols, or amines.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.

Reduction: The nitro derivatives of this compound can be reduced back to the amino compound using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or secondary amines can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or nitric acid are commonly employed.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.

Major Products Formed

Nucleophilic Substitution: Products include azido, thiocyano, or secondary amine derivatives.

Oxidation: Products include nitro or nitroso derivatives.

Reduction: The primary product is the amino compound.

Scientific Research Applications

tert-Butyl 3-amino-5-chlorobenzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Industry: The compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the ester and chlorine substituents can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The following table summarizes key structural and functional differences between tert-Butyl 3-amino-5-chlorobenzoate and related compounds:

Key Observations :

- Substituent Reactivity: The amino group at the 3-position in the target compound enables hydrogen bonding and participation in coupling reactions, whereas the cyano group in tert-Butyl 3-cyano-5-methylbenzylcarbamate offers electron-withdrawing effects, favoring nucleophilic substitutions .

- Biological Relevance : Chloro and trifluoromethyl groups (e.g., in pyridine derivatives) are common in bioactive molecules, contributing to target binding and resistance to enzymatic degradation .

Biological Activity

tert-Butyl 3-amino-5-chlorobenzoate (TBACB) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TBACB is characterized by its tert-butyl group, amino group, and chlorobenzoate structure. Its molecular formula is CHClNO, and it possesses a molecular weight of approximately 245.7 g/mol. The presence of the amino group allows for hydrogen bonding interactions, which are crucial for its biological activity.

The biological activity of TBACB is primarily attributed to its interaction with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. This dual functionality enables TBACB to modulate biological pathways effectively.

1. Antimicrobial Activity

Research indicates that TBACB exhibits antimicrobial properties. In a study assessing various derivatives, compounds structurally related to TBACB showed mild antimicrobial activity against Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 256 μg/mL . Further structural modifications enhanced this activity significantly.

2. Anti-inflammatory Properties

Studies have explored the anti-inflammatory potential of TBACB. Compounds similar to TBACB have been investigated for their ability to inhibit inflammatory pathways, suggesting that TBACB may possess similar properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

Future Directions and Research Opportunities

Given the promising biological activities associated with TBACB and its derivatives, further research is warranted. Potential areas for exploration include:

- Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the chemical structure affect biological activity.

- In Vivo Studies : Conducting animal studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Elucidating the specific molecular targets and pathways influenced by TBACB.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.